molecular formula C27H27N7O B12385820 Pyk2-IN-2

Pyk2-IN-2

Cat. No.: B12385820
M. Wt: 465.5 g/mol
InChI Key: KQLHECVWPJTIGF-UHFFFAOYSA-N
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Description

Pyk2-IN-2 is a selective inhibitor of proline-rich tyrosine kinase 2 (Pyk2), a non-receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell proliferation, migration, and survival. Pyk2 is closely related to focal adhesion kinase and is involved in signaling pathways that regulate cellular responses to environmental stimuli. This compound has gained significant attention in scientific research due to its potential therapeutic applications, particularly in cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyk2-IN-2 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to achieve the desired inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, with stringent quality control measures to ensure consistency and safety. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions: Pyk2-IN-2 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups of this compound, potentially altering its inhibitory activity.

    Substitution: Substitution reactions can introduce different substituents to the core structure, affecting the compound’s properties and interactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired modification.

Major Products: The major products formed from these reactions include modified derivatives of this compound with altered chemical and biological properties

Scientific Research Applications

Pyk2-IN-2 has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a tool compound to study the role of Pyk2 in various chemical reactions and pathways.

    Biology: It is employed in cellular and molecular biology research to investigate the signaling pathways mediated by Pyk2 and its impact on cellular functions.

    Medicine: this compound has shown promise in preclinical studies as a potential therapeutic agent for cancer treatment, particularly in targeting cancer cell migration and metastasis.

    Industry: The compound is used in the development of new drugs and therapeutic strategies, as well as in the study of drug resistance mechanisms.

Mechanism of Action

Pyk2-IN-2 exerts its effects by selectively inhibiting the kinase activity of Pyk2. The compound binds to the active site of Pyk2, preventing its autophosphorylation and subsequent activation. This inhibition disrupts the downstream signaling pathways mediated by Pyk2, leading to reduced cell proliferation, migration, and survival. The molecular targets of this compound include various proteins and enzymes involved in cellular signaling, such as Src family kinases and focal adhesion proteins.

Comparison with Similar Compounds

Pyk2-IN-2 is unique in its selectivity and potency as a Pyk2 inhibitor. Similar compounds include:

    PF-562271: A dual inhibitor of focal adhesion kinase and Pyk2, with broader inhibitory activity.

    PF-4618433: Another selective Pyk2 inhibitor with different chemical properties and efficacy.

    FAK inhibitors: Compounds that target focal adhesion kinase, which shares structural similarities with Pyk2 but has distinct biological functions.

This compound stands out due to its high selectivity for Pyk2, making it a valuable tool for studying Pyk2-specific pathways and developing targeted therapies.

Properties

Molecular Formula

C27H27N7O

Molecular Weight

465.5 g/mol

IUPAC Name

1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-(5-quinolin-6-yl-1H-pyrazol-3-yl)urea

InChI

InChI=1S/C27H27N7O/c1-17-7-10-20(11-8-17)34-25(16-23(33-34)27(2,3)4)30-26(35)29-24-15-22(31-32-24)19-9-12-21-18(14-19)6-5-13-28-21/h5-16H,1-4H3,(H3,29,30,31,32,35)

InChI Key

KQLHECVWPJTIGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=NNC(=C3)C4=CC5=C(C=C4)N=CC=C5

Origin of Product

United States

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